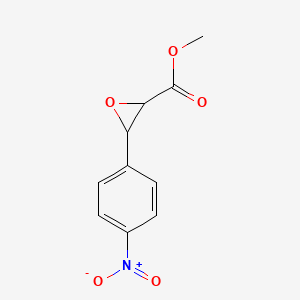

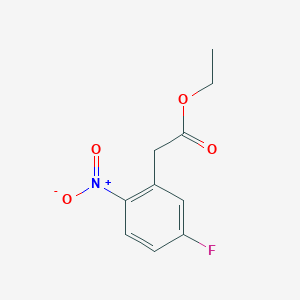

3-(4-硝基苯基)-2-氧代环丙烷甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with nitrophenyl groups, like the one you mentioned, are often used in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify functional groups present in the molecule .Chemical Reactions Analysis

The nitro group in nitrophenyl compounds can undergo various reactions. For example, it can be reduced to an amino group in the presence of a reducing agent .科学研究应用

Graves’ Disease Inhibition

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate has been studied for its potential as an inhibitor of Graves’ disease. This autoimmune disorder results in an overactive thyroid gland, leading to hyperthyroidism. The compound has shown promising results in molecular docking studies and could be developed further as a treatment option .

Antiviral Agent

Indole derivatives, which share a similar structural motif with Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, have been reported to possess antiviral activities. These compounds can inhibit the replication of various RNA and DNA viruses, suggesting that Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate could be explored for antiviral drug development .

Anti-inflammatory Properties

Research indicates that indole derivatives can also exhibit anti-inflammatory properties. By extension, Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate may be useful in the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .

Cancer Research

The structural characteristics of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate suggest it could be valuable in cancer research. Compounds with similar structures have been used in the synthesis of various pharmacophores for cancer treatment, indicating a potential application in the design of anticancer drugs .

Molecular Structure Analysis

Density Functional Theory (DFT) studies on compounds related to Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate have provided insights into their molecular structure, electronics, and bonding nature. Such analyses are crucial for understanding the compound’s reactivity and stability, which is essential in drug design .

Thermodynamic Property Evaluation

The thermodynamic properties of similar compounds have been evaluated using DFT studies, which is significant for predicting the behavior of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate under different conditions. This information is vital for its application in various chemical processes .

Bioactivity Prediction

Bioactivity prediction models have been applied to related compounds to assess their therapeutic potential. Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate could undergo similar evaluations to predict its bioactivity profile, which is beneficial for pharmaceutical applications .

Molecular Docking and Simulation

Molecular docking and simulation studies are instrumental in predicting how Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate interacts with biological targets. This approach is used to estimate the binding affinity and selectivity of the compound towards specific proteins or enzymes .

作用机制

未来方向

属性

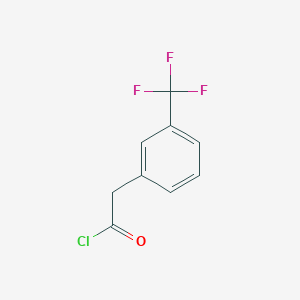

IUPAC Name |

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYNAWKGJNUDJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536922 |

Source

|

| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108492-48-4 |

Source

|

| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)